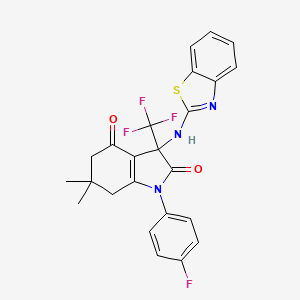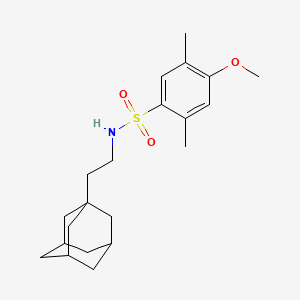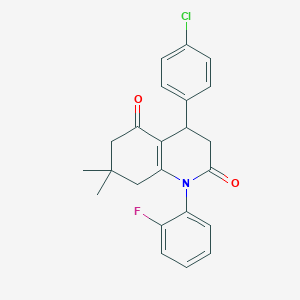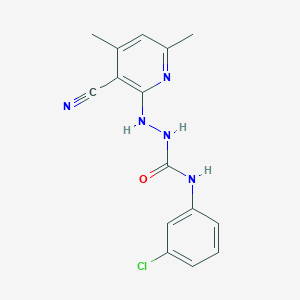![molecular formula C25H32N4O6 B11505657 {4-[4-Nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11505657.png)
{4-[4-Nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is a complex organic compound that features both piperidine and piperazine moieties These structures are known for their significant roles in medicinal chemistry and pharmacology due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. The process may start with the nitration of a suitable aromatic precursor, followed by the introduction of the piperidine and piperazine rings through nucleophilic substitution reactions. Common reagents used in these steps include nitric acid for nitration and various amines for the formation of piperidine and piperazine rings.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale nitration and amination reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used.
Reduction: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperidine and piperazine rings can interact with various biological receptors. These interactions can modulate cellular processes and lead to the compound’s observed biological effects.
Comparación Con Compuestos Similares
1-[4-NITROPHENYL]PIPERAZINE: Shares the nitro group and piperazine ring but lacks the piperidine and trimethoxybenzoyl groups.
4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE: Contains the trimethoxybenzoyl group and piperazine ring but lacks the nitro group and piperidine ring.
Uniqueness: 1-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperidine and piperazine rings, along with the nitro and trimethoxybenzoyl groups, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C25H32N4O6 |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C25H32N4O6/c1-33-22-15-18(16-23(34-2)24(22)35-3)25(30)28-13-11-26(12-14-28)19-7-8-20(29(31)32)21(17-19)27-9-5-4-6-10-27/h7-8,15-17H,4-6,9-14H2,1-3H3 |
Clave InChI |
LWTDTDMKVSRUEF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11505577.png)
![Methyl 2-{2'-amino-3'-cyano-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-C]chromen]-1-YL}acetate](/img/structure/B11505584.png)

![4-fluoro-N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11505592.png)
![5-Butyl-3-(2-hydroxy-4-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11505605.png)

![5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11505617.png)
![1-[5-(2-Chloro-phenyl)-2-thioxo-[1,3,4]oxadiazol-3-ylmethyl]-piperidine-4-carboxylic acid ethyl ester](/img/structure/B11505623.png)
![2,2,2-Trifluoroethyl 2-{[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]carbamoyl}cyclohexanecarboxylate](/img/structure/B11505627.png)


![2-bromo-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide](/img/structure/B11505640.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11505647.png)
![methyl 2-({(Z)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B11505649.png)
